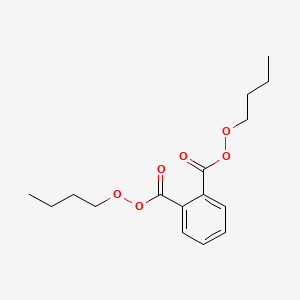
Dibutyl benzene-1,2-dicarboperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl benzene-1,2-dicarboperoxoate is an organic compound with the molecular formula C16H22O6. It is a derivative of benzene, characterized by the presence of two butyl groups and two peroxo groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl benzene-1,2-dicarboperoxoate can be synthesized through the esterification of benzene-1,2-dicarboxylic acid with butanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
C6H4(COOH)2+2C4H9OH→C6H4(COOC4H9)2+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with reflux condensers to ensure efficient conversion of the reactants. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Dibutyl benzene-1,2-dicarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding peroxides.
Reduction: Reduction reactions can convert the peroxo groups to hydroxyl groups.
Substitution: The butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dibutyl benzene-1,2-dicarboxylate, while reduction can produce dibutyl benzene-1,2-dihydroxycarboxylate.
Scientific Research Applications
Dibutyl benzene-1,2-dicarboperoxoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound has been studied for its potential cytotoxic activity and its role in biological systems.
Medicine: Research has explored its potential use in drug development and as a therapeutic agent.
Industry: It is utilized as a plasticizer in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of dibutyl benzene-1,2-dicarboperoxoate involves its interaction with molecular targets and pathways within biological systems. The peroxo groups in the compound can generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. This property is exploited in its cytotoxic activity against certain cell lines.
Comparison with Similar Compounds
Similar Compounds
Dibutyl phthalate: A similar compound with two butyl groups attached to a benzene ring through ester bonds.
Diethyl phthalate: Another phthalate ester with ethyl groups instead of butyl groups.
Dimethyl phthalate: A phthalate ester with methyl groups.
Uniqueness
Dibutyl benzene-1,2-dicarboperoxoate is unique due to the presence of peroxo groups, which impart distinct chemical reactivity and biological activity compared to other phthalate esters. Its ability to generate ROS makes it valuable in research focused on oxidative stress and cytotoxicity.
Properties
CAS No. |
5393-64-6 |
|---|---|
Molecular Formula |
C16H22O6 |
Molecular Weight |
310.34 g/mol |
IUPAC Name |
dibutyl benzene-1,2-dicarboperoxoate |
InChI |
InChI=1S/C16H22O6/c1-3-5-11-19-21-15(17)13-9-7-8-10-14(13)16(18)22-20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
KCZPIRURBZQONL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOOC(=O)C1=CC=CC=C1C(=O)OOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


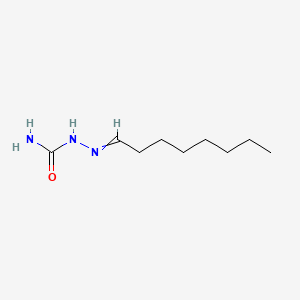
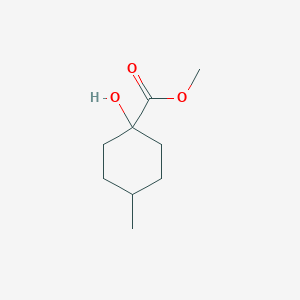

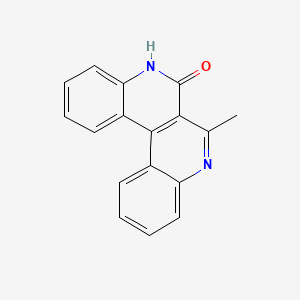
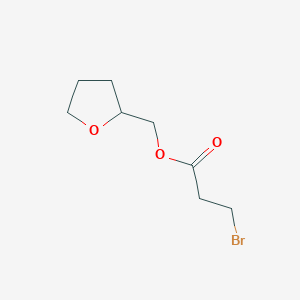
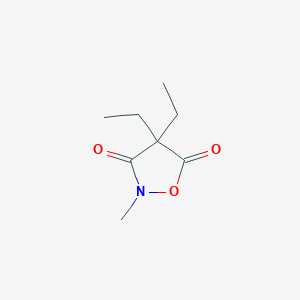
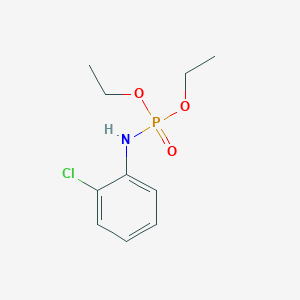
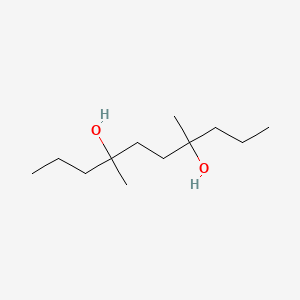

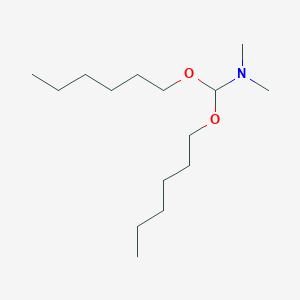
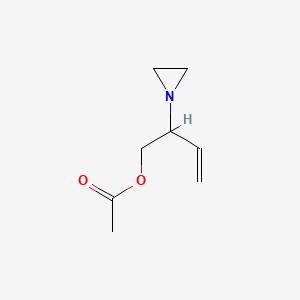
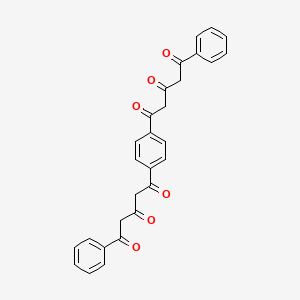

![(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium](/img/structure/B14734252.png)
